
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to a benzamide structure, with additional substituents including a methoxybutyl group and a methyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting benzoyl chloride is then reacted with 4-methoxybutylamine to form N-(4-methoxybutyl)-2-methylbenzamide.
-
Introduction of the Hydrazinyl Group: : The next step involves the introduction of the hydrazinyl group. This can be achieved by reacting the N-(4-methoxybutyl)-2-methylbenzamide with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide undergoes various types of chemical reactions, including:
-
Oxidation: : The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
-
Reduction: : The compound can undergo reduction reactions, particularly at the hydrazinyl group, to form hydrazones or amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The benzamide core can undergo substitution reactions, particularly at the aromatic ring. Electrophilic substitution reactions can introduce various substituents, such as halogens, nitro groups, or alkyl groups, using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, sodium hypochlorite in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or amines.
Substitution: Halogenated, nitrated, or alkylated benzamide derivatives.
Applications De Recherche Scientifique
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : The compound is explored for its potential therapeutic applications. Its hydrazinyl group is of particular interest due to its ability to form stable complexes with metal ions, which can be used in drug design and development.
-
Industry: : The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The hydrazinyl group can form stable complexes with metal ions, which can interact with enzymes and proteins. This interaction can inhibit or modulate the activity of these biological molecules, leading to various biological effects.
-
Pathways Involved: : The compound can affect cellular pathways involved in cell proliferation, apoptosis, and signal transduction. By modulating these pathways, the compound can exert its biological activities, such as antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
4-Hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide can be compared with other similar compounds, such as:
4-Hydrazinyl-N-(4-methoxybutyl)-benzamide: Lacks the methyl group on the benzamide core, which can affect its chemical reactivity and biological activity.
4-Hydrazinyl-N-(4-methoxyethyl)-2-methylbenzamide: Has a shorter alkyl chain, which can influence its solubility and interaction with biological targets.
4-Hydrazinyl-N-(4-methoxybutyl)-2-chlorobenzamide: Contains a chlorine substituent instead of a methyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H21N3O2 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
4-hydrazinyl-N-(4-methoxybutyl)-2-methylbenzamide |
InChI |
InChI=1S/C13H21N3O2/c1-10-9-11(16-14)5-6-12(10)13(17)15-7-3-4-8-18-2/h5-6,9,16H,3-4,7-8,14H2,1-2H3,(H,15,17) |
Clé InChI |
RJKJRHVLQPDRRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NN)C(=O)NCCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


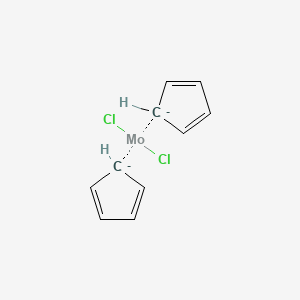
![1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate](/img/structure/B14792362.png)
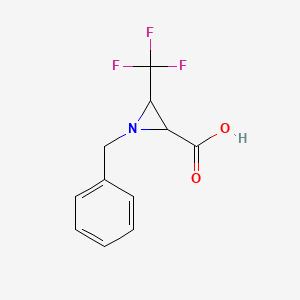
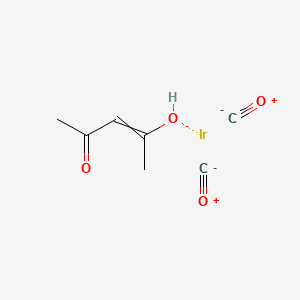

![3-[3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B14792385.png)
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B14792389.png)
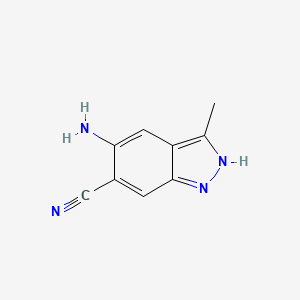
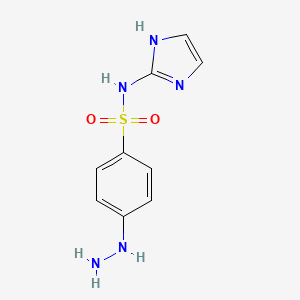
![2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792413.png)

![rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14792428.png)
![6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14792430.png)
![N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14792434.png)
